(S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate
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Overview
Description
(S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound features a tert-butyl carbamate protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with the chiral precursor, (S)-4-amino-1-phenylbutan-2-ol.
Protection of Amine Group: The amine group is protected using tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Oxidation and Reduction: The phenyl group can undergo oxidation to form corresponding phenolic derivatives, while the amine group can be reduced to form secondary amines.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: (S)-4-amino-1-phenylbutan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Phenolic derivatives.
Reduction: Secondary amines.
Scientific Research Applications
(S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the compound’s chiral nature allows for selective binding to target proteins, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate
- (S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate hydrochloride
- This compound acetate
Uniqueness
This compound is unique due to its chiral nature, which allows for enantioselective interactions with biological targets. This property makes it valuable in the development of chiral drugs and catalysts. Additionally, the tert-butyl carbamate protecting group provides stability during chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H24N2O2 |
---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-4-amino-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-13(9-10-16)11-12-7-5-4-6-8-12/h4-8,13H,9-11,16H2,1-3H3,(H,17,18)/t13-/m1/s1 |
InChI Key |
PNIGNRWZWINHFQ-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCN)CC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN)CC1=CC=CC=C1 |
Origin of Product |
United States |
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